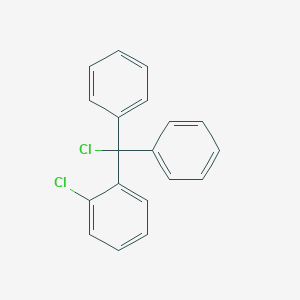

2-Chlorotrityl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[chloro(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLSOKIMYBSASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194914 | |

| Record name | 2-Chlorotrityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42074-68-0 | |

| Record name | 2-Chlorotrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42074-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorotrityl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042074680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotrityl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(chlorodiphenylmethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPHENYLDIPHENYLMETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3RF829XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chlorotrityl Chloride Resin: A Technical Guide for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support widely employed in solid-phase synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its exceptional acid lability, which allows for the cleavage of synthesized molecules under extremely mild conditions, thereby preserving sensitive functional groups. This technical guide provides an in-depth overview of 2-CTC resin, including its core properties, experimental protocols, and key applications.

Core Properties and Advantages

Introduced in the late 1980s, 2-CTC resin is a polystyrene-based support functionalized with a this compound group.[1] The polystyrene backbone provides insolubility, facilitating easy filtration and washing during the synthetic process.[1] The key feature of this resin is the 2-chlorotrityl linker, which offers several distinct advantages over other resins.

The primary advantage of 2-CTC resin is its extreme sensitivity to acidic conditions, allowing for the cleavage of the final product under very mild treatments.[1][2] This is crucial for the synthesis of protected peptide fragments and molecules containing acid-sensitive functionalities that would be compromised under the harsher conditions required for resins like Wang or Rink amide resin.[1] The steric bulk of the trityl group also effectively minimizes side reactions, such as the formation of diketopiperazines, particularly when synthesizing peptides with C-terminal proline or cysteine.[1][2][3] Furthermore, the attachment of the first amino acid to the resin proceeds with minimal racemization.[2]

Quantitative Data Summary

The physical and chemical properties of this compound resin can vary between manufacturers and specific product grades. The following tables summarize typical quantitative data for this resin.

| Property | Typical Value(s) | Source(s) |

| Matrix | Polystyrene cross-linked with 1% Divinylbenzene (DVB) | [1][2] |

| Particle Size | 100-200 mesh or 200-400 mesh | [1][2] |

| Loading (Substitution) | 0.4 - 1.9 mmol/g | [1][2] |

| Appearance | Pale yellow crystalline powder | [4] |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol (B129727), and Dichloromethane (B109758) | [4] |

| Storage Temperature | 2-8°C | [4] |

| Cleavage Condition | Reagents | Time | Outcome | Source(s) |

| Mild Cleavage (Protected Fragments) | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 15-60 min | Cleaves peptide from resin while leaving most side-chain protecting groups intact. | [1][5] |

| Mild Cleavage (Protected Fragments) | Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v) | 30 min | Cleavage of protected peptide fragments. | [6] |

| Mild Cleavage (Protected Fragments) | Hexafluoroisopropanol (HFIP)/DCM (1:4 v/v) | - | Fast and effective cleavage with minimal racemization. | [7] |

| Greener Mild Cleavage | 2% TFA in anisole (B1667542) or 1,3-dimethoxybenzene | - | Alternative to DCM for cleavage of protected peptides. | [8] |

| Full Deprotection | 95% TFA in DCM | - | Cleaves the peptide from the resin and removes most common acid-labile protecting groups. | [3] |

Experimental Protocols

Activation of this compound Resin

Due to its high sensitivity to moisture, which can lead to a reduction in loading capacity, it is often recommended to activate the 2-CTC resin before the coupling of the first amino acid.[9]

Materials:

-

This compound resin

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell the 2-CTC resin in anhydrous DCM.

-

Prepare a solution of SOCl₂ in anhydrous DCM (e.g., 2% to 25% v/v).[9]

-

Add the SOCl₂ solution to the swollen resin.

-

Agitate the mixture for a short period (e.g., 5 minutes).[9]

-

Wash the resin thoroughly with anhydrous DCM to remove excess SOCl₂.

Attachment of the First Amino Acid

Materials:

-

Activated this compound resin

-

Fmoc-protected amino acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for capping)

Procedure:

-

Swell the activated 2-CTC resin in anhydrous DCM for 30-40 minutes.[10]

-

Dissolve the Fmoc-protected amino acid (1.5 equivalents relative to the resin loading) in anhydrous DCM.[10]

-

Add the amino acid solution to the resin.

-

Add DIPEA (5 equivalents relative to the resin loading) to the mixture.[10]

-

Agitate the reaction mixture for 1 to 12 hours to ensure complete coupling.[10]

-

To cap any unreacted chlorotrityl sites, add methanol (e.g., 100 µL) and continue agitation for 30 minutes.[9]

-

Wash the resin sequentially with DCM, DMF, and Methanol to remove excess reagents.[10]

Cleavage of the Peptide from the Resin

The choice of cleavage cocktail depends on whether a fully deprotected peptide or a protected peptide fragment is desired.

For Protected Peptide Fragments:

Materials:

-

Peptide-bound resin

-

Cleavage solution: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)[6]

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM.

-

Suspend the resin in half of the prepared cleavage solution.[6]

-

Allow the mixture to stand at room temperature for 30 minutes.[6]

-

Filter the resin and wash it with the remaining cleavage solution.[6]

-

Combine the filtrates and concentrate under reduced pressure to remove the DCM.[6]

-

Precipitate the protected peptide by adding cold diethyl ether.[6]

-

Filter and wash the precipitated peptide with cold ether.[6]

For Fully Deprotected Peptides:

Materials:

-

Peptide-bound resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Wash the peptide-bound resin with DCM and dry it.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and wash it with a small amount of TFA.

-

Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide.

-

Wash the peptide with cold diethyl ether to remove scavengers and residual TFA.

Visualizations

Caption: Attachment of an Fmoc-protected amino acid to 2-CTC resin.

Caption: Cleavage of a protected peptide fragment from 2-CTC resin.

Caption: General workflow for solid-phase peptide synthesis using 2-CTC resin.

Applications

The primary application of this compound resin is in solid-phase peptide synthesis (SPPS), particularly for the preparation of protected peptide fragments that can be used in convergent synthesis strategies.[1][3] It is also highly suitable for the synthesis of peptides containing C-terminal residues that are prone to side reactions, such as cysteine, histidine, and proline.[3] Beyond peptides, 2-CTC resin is a valuable tool in the solid-phase synthesis of small organic molecules and peptidomimetics, where a carboxylic acid functionality needs to be temporarily anchored to a solid support.[10][11] Its utility extends to the synthesis of peptide alcohols and for use in various organic reactions, including cyclization reactions.[12]

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. seplite.com [seplite.com]

- 4. This compound | 42074-68-0 [chemicalbook.com]

- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 6. peptide.com [peptide.com]

- 7. A new reagent for the cleavage of fully protected peptides synthesised on this compound resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Cleaving protected peptides from this compound resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jacsdirectory.com [jacsdirectory.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. shop.bachem.com [shop.bachem.com]

An In-depth Technical Guide to 2-Chlorotrityl Chloride Resin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support extensively utilized in solid-phase peptide synthesis (SPPS) and the synthesis of small organic molecules.[1][2][3] Introduced by Barlos and coworkers, this polystyrene-based resin has become a cornerstone in the preparation of protected peptide fragments and other acid-sensitive compounds due to its exceptionally mild cleavage conditions.[1][4] Its unique structural features not only facilitate the efficient anchoring of the first amino acid with minimal racemization but also suppress common side reactions, such as diketopiperazine formation, particularly with C-terminal proline or cysteine residues.[2][4][5] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of 2-CTC resin, complete with detailed experimental protocols and visualizations to aid researchers in its effective use.

Structure and Core Chemical Features

The this compound resin is constructed upon a polystyrene matrix, typically cross-linked with 1% divinylbenzene (B73037) (DVB), which provides the insoluble and mechanically stable support necessary for solid-phase synthesis.[1][2] The key functional component is the this compound moiety attached to the polystyrene backbone.

The critical structural elements include:

-

Polystyrene Backbone: An insoluble polymer support that facilitates the purification process by simple filtration and washing. The degree of cross-linking with DVB influences the resin's swelling characteristics and the accessibility of the reactive sites.[1]

-

2-Chlorotrityl Group: This sterically hindered group enhances the acid lability of the linkage between the resin and the synthesized molecule. The presence of a chlorine atom on one of the phenyl rings of the trityl group significantly increases its sensitivity to acid, allowing for cleavage under much milder conditions compared to other resins like Wang or Merrifield resin.[1] The steric bulk of the trityl group also plays a crucial role in minimizing undesirable side reactions.[1][6]

-

Chloride Leaving Group: The chloride atom serves as the reactive site for the attachment of the initial building block, typically an N-protected amino acid, via a nucleophilic substitution reaction.[1]

Figure 1: Schematic Structure of this compound Resin

Properties of this compound Resin

The unique properties of 2-CTC resin make it a preferred choice for many solid-phase synthesis applications, particularly for the preparation of protected peptide fragments and acid-sensitive molecules.

| Property | Typical Value(s) | Significance |

| Appearance | Pale yellow crystalline powder | Visual identifier for the resin.[6] |

| Loading Capacity | 0.4-1.0 mmol/g[1], 0.8-1.5 mmol/g[4], 0.30–1.98 mmol/g[7] | Represents the amount of the first amino acid or substrate that can be attached per gram of resin. This is a critical parameter for calculating reagent stoichiometry. |

| Cross-linking | Typically 1% Divinylbenzene (DVB)[2][3][4] | Influences the swelling properties and mechanical stability of the resin beads. Higher cross-linking can limit reagent accessibility. |

| Particle Size | 100-200 mesh[1][3][4], 200-400 mesh[3][7] | Affects reaction kinetics and solvent diffusion. Smaller bead sizes offer a larger surface area but can sometimes lead to slower filtration. |

| Cleavage Conditions | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)[1], Acetic acid/Trifluoroethanol/DCM[6], 0.5% TFA[5][6] | The primary advantage of 2-CTC resin is its lability under very mild acidic conditions, which allows for the cleavage of the product while keeping acid-sensitive protecting groups (e.g., Boc, tBu) intact.[1][4] For full deprotection, 95% TFA can be used.[5] |

| Storage Temperature | 2-8°C[6][8] | Recommended storage condition to maintain the reactivity of the chloride functional group, as the resin is sensitive to moisture.[8][9] |

| Solubility | Soluble in Chloroform (B151607), Methanol (B129727), and Dichloromethane; Insoluble in water[6] | The insolubility in water and solubility in common organic solvents is essential for the washing and reaction steps in solid-phase synthesis. |

Experimental Protocols

Synthesis of this compound Resin

The synthesis of 2-CTC resin is typically a two-step process starting from a low-crosslinked polystyrene resin.[2][7]

Step 1: Friedel-Crafts Alkylation to form 2-Chlorotrityl Alcohol (2-CTA) Resin [2][10][11]

-

Swell the 1% DVB cross-linked polystyrene resin in a suitable solvent like dichloromethane (DCM) or nitrobenzene.[7][10]

-

In a separate flask, prepare a solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent.[2][7]

-

Slowly add a solution of 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048) (DCPB) in DCM to the swelling resin.[2][7]

-

Add the Lewis acid solution to the resin slurry and stir the mixture at room temperature for approximately 6 hours.[2]

-

Quench the reaction by the slow addition of 3N HCl.[2]

-

Filter the resin and wash it sequentially with methanol, DCM, and tetrahydrofuran.[2]

-

Dry the resulting 2-chlorotrityl alcohol (2-CTA) resin under vacuum.[2]

Step 2: Chlorination of 2-CTA Resin to Yield 2-CTC Resin [2][11]

-

Suspend the dry 2-CTA resin in chloroform or DCM.[2]

-

Slowly add thionyl chloride (SOCl₂) to the resin suspension while stirring.[2]

-

Continue stirring the reaction mixture at room temperature for 5 hours.[2]

-

Filter the resin and wash it successively with DCM and methanol.[2]

-

Dry the final this compound resin under vacuum.[2]

Figure 2: Synthesis Workflow of 2-CTC Resin

Solid-Phase Peptide Synthesis (SPPS) using 2-CTC Resin

The following is a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide on 2-CTC resin.

1. Resin Swelling and Activation (Optional)

-

Swell the 2-CTC resin in DCM for 30-40 minutes before coupling the first amino acid.[3]

-

If the resin has been stored for an extended period, it may be necessary to reactivate it by treatment with thionyl chloride to convert any hydrolyzed 2-chlorotrityl alcohol back to the active chloride form.[9]

2. Loading of the First Fmoc-Amino Acid

-

Dissolve the first Fmoc-protected amino acid in DCM.

-

Add N,N-Diisopropylethylamine (DIEA) to the amino acid solution.

-

Add the amino acid/DIEA solution to the swollen resin and shake the mixture at room temperature for 1-8 hours.[7]

-

To cap any unreacted chlorotrityl sites, add a solution of methanol and DIEA in DCM and shake for about 1 hour.[3]

-

Filter the resin and wash it successively with DCM, N,N-Dimethylformamide (DMF), and methanol.[7]

-

Dry the resin under vacuum. The loading can be determined spectrophotometrically by quantifying the amount of piperidine-fulvene adduct released upon Fmoc deprotection.[7]

3. Peptide Chain Elongation (One Coupling Cycle)

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the piperidine-fulvene adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid with a coupling reagent (e.g., HBTU, HATU, HOBt) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

4. Cleavage of the Peptide from the Resin

-

For Protected Peptides: Treat the resin with a solution of 1-5% TFA in DCM, often with a scavenger such as triisopropylsilane (B1312306) (TIS).[1] The cleavage is typically complete within 30-60 minutes.

-

For Fully Deprotected Peptides: Use a standard cleavage cocktail, such as 95% TFA with appropriate scavengers (e.g., water, TIS, ethanedithiol), for 2-3 hours.[5]

5. Peptide Precipitation and Purification

-

Filter the resin and collect the cleavage solution.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 3: Solid-Phase Peptide Synthesis (SPPS) Workflow using 2-CTC Resin

Applications of this compound Resin

The versatility of 2-CTC resin extends beyond standard peptide synthesis.

-

Solid-Phase Peptide Synthesis (SPPS): This is the primary application of 2-CTC resin. It is particularly valued for synthesizing protected peptide fragments for use in convergent synthesis strategies, where large peptides are assembled from smaller, pre-synthesized fragments.[1][6]

-

Synthesis of Peptidomimetics: The resin is also well-suited for the solid-phase synthesis of peptide-like molecules, or peptidomimetics, which are important in drug discovery.[3]

-

Oligonucleotide Synthesis: While controlled pore glass (CPG) is the more common solid support for oligonucleotide synthesis, 2-CTC resin can be employed in specific cases where very mild cleavage conditions are required.[1]

-

Small Organic Molecule Synthesis: 2-CTC resin serves as an effective solid support for the multi-step synthesis of a variety of small organic molecules, simplifying purification at each step.[1][12]

-

Linker Chemistry: The 2-chlorotrityl group can be modified with various linkers to introduce different functionalities or cleavage sites to the solid support.[1]

Conclusion

This compound resin is a powerful and indispensable tool in modern synthetic chemistry. Its key advantage lies in the ability to cleave synthesized compounds from the solid support under exceptionally mild acidic conditions, preserving acid-sensitive functional groups.[1][2] This feature, combined with its ability to suppress common side reactions, makes it the resin of choice for the synthesis of protected peptide fragments and complex organic molecules. While its sensitivity to moisture necessitates careful handling, the benefits it offers in terms of reaction cleanliness, product purity, and versatility make it an invaluable asset for researchers and scientists in both academic and industrial settings.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. peptide.com [peptide.com]

- 5. seplite.com [seplite.com]

- 6. This compound | 42074-68-0 [chemicalbook.com]

- 7. CN101838355A - Preparation method of 2-chloro trityl chloride resin - Google Patents [patents.google.com]

- 8. This compound | 42074-68-0 | FC29916 | Biosynth [biosynth.com]

- 9. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. nbinno.com [nbinno.com]

The Lynchpin of Solid-Phase Synthesis: An In-depth Technical Guide to the Mechanism of 2-Chlorotrityl Chloride Resin

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase synthesis, particularly in the realm of peptide and small molecule development, the choice of solid support is a critical determinant of success. Among the myriad options, 2-Chlorotrityl chloride (2-CTC) resin has established itself as a versatile and highly favored tool. Its unique properties, most notably the acid lability of the linker, allow for the mild cleavage of synthesized compounds, preserving sensitive functional groups and enabling the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core mechanism of 2-CTC resin, offering detailed experimental protocols, quantitative data, and visual representations to empower researchers in their synthetic endeavors.

Core Principles of this compound Resin

The utility of 2-CTC resin is rooted in its chemical structure: a polystyrene matrix functionalized with a this compound group. The key to its function lies in the formation of a stable yet readily cleavable bond with the first building block, typically an N-protected amino acid or other carboxylic acid-containing molecule.

The presence of the chlorine atom at the 2-position of one of the phenyl rings in the trityl group significantly increases the acid lability of the bond compared to the unsubstituted trityl resin. This allows for the detachment of the synthesized molecule under exceptionally mild acidic conditions, a paramount advantage when working with acid-sensitive moieties. The steric bulk of the trityl group also serves to minimize side reactions, such as diketopiperazine formation, particularly when the C-terminal residue is proline or glycine.[1]

The Synthetic Workflow: A Step-by-Step Mechanism

The use of 2-CTC resin in solid-phase synthesis follows a well-defined workflow, encompassing resin activation and swelling, loading of the initial building block, capping of unreacted sites, chain elongation, and finally, cleavage of the desired product.

Resin Swelling and Activation

Proper swelling of the polystyrene-based resin is crucial to ensure the accessibility of the reactive chlorotrityl groups within the polymer matrix. Dichloromethane (DCM) is the most commonly employed solvent for this purpose.[2] For resins that may have been exposed to moisture, a reactivation step using thionyl chloride (SOCl₂) can be performed to convert any hydrolyzed trityl alcohol groups back to the active chloride form.[3][4][5][6][7][8]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving this compound (2-CTC) Resin Activation [ouci.dntb.gov.ua]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Improving this compound (2-CTC) Resin Activation [mdpi.com]

- 7. Improving this compound (2-CTC) Resin Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

advantages of using 2-Chlorotrityl chloride resin

An In-depth Technical Guide to 2-Chlorotrityl Chloride Resin: Advantages and Applications

For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of resin is a critical determinant of success. Among the diverse array of solid supports available, this compound (2-CTC) resin has emerged as a highly versatile and advantageous option, particularly in the realm of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core advantages of 2-CTC resin, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective implementation in the laboratory.

Core Advantages of this compound Resin

This compound resin offers a unique combination of features that address common challenges in solid-phase synthesis, leading to higher purity, improved yields, and greater flexibility in synthetic strategies.

1. Exceptionally Mild Cleavage Conditions: The paramount advantage of 2-CTC resin is its high acid lability.[1][2] The linkage to the resin can be cleaved under extremely mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2] This gentle cleavage is crucial for the synthesis of peptides and other molecules containing acid-sensitive functionalities, as it allows for the preservation of common side-chain protecting groups like Boc and tBu.[3][4] This feature makes 2-CTC resin the ideal choice for the preparation of fully protected peptide fragments, which are essential building blocks for convergent synthesis strategies to create larger proteins.[3][5]

2. Suppression of Racemization: The attachment of the first amino acid to the resin is a critical step where racemization can occur. The sterically hindered nature of the 2-chlorotrityl group effectively minimizes racemization during the loading of the initial amino acid.[3][5] This ensures the chiral integrity of the resulting peptide, a crucial factor for its biological activity.

3. Inhibition of Diketopiperazine Formation: A significant side reaction, particularly when synthesizing peptides with C-terminal proline or other specific amino acid sequences, is the formation of diketopiperazines. The steric bulk of the 2-chlorotrityl linker physically hinders the intramolecular cyclization reaction that leads to diketopiperazine formation, thereby improving the yield of the desired linear peptide.[3][5]

4. Versatility in Applications: While renowned for its use in Fmoc-based solid-phase peptide synthesis, the utility of 2-CTC resin extends to a broader range of applications. It can be used for the immobilization of various molecules, including carboxylic acids, alcohols, phenols, and amines.[6] This versatility makes it a valuable tool in the synthesis of not only peptides but also oligonucleotides, peptoids, and other small organic molecules.[1]

5. High Loading Capacity: 2-CTC resin is commercially available with a range of substitution levels, offering flexibility in loading capacity to suit different synthetic needs.[1][4][7][8] This allows for the efficient synthesis of a significant amount of the target molecule from a given quantity of resin.

Quantitative Data

To aid in the selection and application of 2-CTC resin, the following tables summarize key quantitative data gathered from various sources.

Table 1: Typical Properties of this compound Resin

| Property | Value | References |

| Typical Loading Capacity | 0.3 - 2.2 mmol/g | [1][4][7][8] |

| Mesh Size | 100-200 or 200-400 mesh | [1][3][7][8] |

| Cross-linking | 1% or 2% Divinylbenzene (DVB) | [1][3][7][8] |

| Appearance | Yellowish beads | [7][8] |

Table 2: Cleavage Cocktails for Peptide Release from 2-CTC Resin

| Cleavage Cocktail | Composition | Conditions | Application | References |

| Mild Acid Cleavage | 1-5% TFA in DCM | Room Temperature, 30 min | Cleavage of fully protected peptides | [2][9] |

| Acetic Acid Cleavage | Acetic acid/TFE/DCM (1:1:8) | Room Temperature, 15-60 min | Mild cleavage of protected peptides | [10][11][12] |

| HFIP Cleavage | Hexafluoroisopropanol (HFIP)/DCM (1:4) | Room Temperature, 15-60 min | Fast cleavage of protected peptides | [6][9] |

| Full Deprotection | 95% TFA, 2.5% TIS, 2.5% H₂O | Room Temperature, 2-4 hours | Cleavage with simultaneous side-chain deprotection | [9] |

Experimental Protocols

The following are detailed methodologies for the key steps involved in using this compound resin for solid-phase peptide synthesis.

Protocol 1: Activation of this compound Resin (if deactivated)

Due to its sensitivity to moisture, 2-CTC resin can become deactivated over time by conversion to the corresponding alcohol.[13][14] The following protocol can be used to reactivate the resin.

Materials:

-

Deactivated this compound resin

-

Anhydrous Dichloromethane (DCM)

-

Thionyl chloride (SOCl₂)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Swell the deactivated resin in anhydrous DCM (approx. 10 mL per gram of resin) for 30 minutes under an inert atmosphere.[9]

-

Cool the suspension in an ice bath.

-

Slowly add pyridine (2.4 equivalents relative to the theoretical loading of the resin) to the stirred suspension.[9]

-

Carefully add thionyl chloride (1.2 equivalents) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.[9]

-

Allow the reaction to stir at room temperature for 2 hours.[9]

-

Filter the resin and wash thoroughly with anhydrous DCM (3 x 10 mL).[9]

-

Dry the reactivated resin under vacuum.[9]

Protocol 2: Loading of the First Fmoc-Amino Acid

Materials:

-

This compound resin

-

Fmoc-protected amino acid

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (B129727) (for capping)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.[9]

-

In a separate flask, dissolve the Fmoc-amino acid (0.6 - 1.2 equivalents relative to the resin loading) in anhydrous DCM.[10][15][16]

-

Add the amino acid solution to the swollen resin.

-

Add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.[9][15]

-

Agitate the mixture at room temperature for 1-4 hours. The reaction time may be extended for sterically hindered amino acids.[9]

-

To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.[10][17]

-

Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).[9]

-

Dry the resin under vacuum.

Protocol 3: Cleavage of Protected Peptides

Materials:

-

Peptide-bound 2-CTC resin

-

Cleavage cocktail (e.g., 1% TFA in DCM or Acetic acid/TFE/DCM (1:1:8))

-

DCM for washing

-

Pyridine in methanol (for neutralization)

Procedure:

-

Swell the dry peptide-resin with DCM in a sealable sintered glass funnel and then remove the excess DCM.[15]

-

Add the chosen mild cleavage cocktail (e.g., 1% TFA in DCM, approx. 10 mL per gram of resin).[15]

-

Filter the solution by applying nitrogen pressure into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol).[15]

-

Repeat the cleavage step 2-3 times to ensure complete removal of the peptide.

-

Wash the resin with DCM (3 x 10 mL) and combine all the filtrates.[15]

-

The protected peptide can then be isolated by evaporation of the solvent.[15]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships related to the use of this compound resin.

Caption: Key advantages of 2-CTC resin and their outcomes.

Caption: Workflow for SPPS using 2-CTC resin.

References

- 1. chempep.com [chempep.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. High-Purity Peptide Resins | pepresin [pepresin.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 11. This compound resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. 內容不提供 [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to 2-Chlorotrityl Chloride Protecting Group Chemistry

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount to successful multi-step synthesis. Among these, the 2-chlorotrityl chloride (2-CTC) resin and its corresponding protecting group stand out as a remarkably versatile and gentle tool, particularly in the realm of solid-phase peptide synthesis (SPPS) and the construction of complex organic molecules. This technical guide provides a comprehensive overview of 2-CTC chemistry, including detailed experimental protocols, quantitative data, and visual diagrams to illuminate its core principles and applications.

The 2-chlorotrityl group offers a significant advantage due to its acid lability, allowing for the cleavage of protected molecules under exceptionally mild conditions. This unique feature preserves the integrity of other acid-sensitive functionalities, a critical consideration in the synthesis of complex peptides and small molecules.[1][2] Its bulky nature also effectively minimizes common side reactions such as diketopiperazine formation and racemization during the coupling of the first amino acid in SPPS.[3][4]

Core Principles: Protection and Deprotection

The utility of the 2-CTC protecting group lies in its ability to form a stable linkage with various functional groups, which can be selectively cleaved when desired.

Protection of Functional Groups

The primary application of 2-CTC resin is in the protection of carboxylic acids, particularly for anchoring the first amino acid in Fmoc-based SPPS.[5] The reaction proceeds via an SN1 mechanism, where the this compound forms a stable carbocation that is then attacked by the nucleophilic functional group. This method is also applicable to the protection of alcohols, thiols, and amines.[6][7][8]

Cleavage of the Protecting Group

The defining feature of the 2-CTC protecting group is its facile cleavage under very mild acidic conditions. This allows for the release of the synthesized molecule from the solid support while keeping most other acid-labile protecting groups, such as Boc and tBu, intact.[1][2] This is particularly valuable for the synthesis of fully protected peptide fragments intended for use in convergent synthesis strategies.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing 2-CTC resin.

Resin Activation and Handling

2-CTC resin is highly susceptible to moisture, which can hydrolyze the reactive chlorotrityl group to the non-reactive alcohol, thereby reducing the loading capacity.[3][9] Therefore, proper handling and activation are crucial for optimal performance.

Protocol for Resin Activation: [3]

-

Swell the 2-CTC resin in anhydrous dichloromethane (B109758) (DCM) for 10-30 minutes.[10]

-

Prepare a solution of 25% thionyl chloride (SOCl₂) in anhydrous DCM.[3]

-

Add the SOCl₂ solution to the swollen resin and agitate for 5-60 minutes at room temperature.[3]

-

Filter the resin and wash thoroughly with anhydrous DCM.

-

Dry the activated resin under vacuum.

Loading of the First Amino Acid (Carboxylic Acid Protection)

This protocol describes the standard procedure for attaching an N-Fmoc protected amino acid to the 2-CTC resin.

Protocol for Amino Acid Loading: [10]

-

Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes under an inert atmosphere.

-

In a separate flask, dissolve the N-Fmoc-amino acid (1.0-2.0 eq relative to the resin loading) in anhydrous DCM.

-

Add the amino acid solution to the swollen resin.

-

Add N,N-diisopropylethylamine (DIEA) (2.0-4.0 eq relative to the amino acid) to the reaction mixture.

-

Agitate the mixture at room temperature for 1-4 hours.

-

To cap any unreacted sites, add methanol (B129727) (0.8 mL/g of resin) and continue to agitate for 30 minutes.

-

Filter the resin and wash successively with DCM (3x), dimethylformamide (DMF) (3x), and methanol (3x).[10]

-

Dry the loaded resin under vacuum.

Cleavage of Protected Peptides

The choice of cleavage cocktail depends on whether the goal is to obtain a fully protected peptide fragment or a fully deprotected peptide.

Protocol for Cleavage of Fully Protected Peptides: [10][11]

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage cocktail of 1-5% trifluoroacetic acid (TFA) in DCM.[10] Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8) or hexafluoroisopropanol (HFIP)/DCM (1:4) can be used.[11][12]

-

Treat the resin with the cleavage cocktail for 15-60 minutes at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional cleavage cocktail or DCM.

-

Combine the filtrates and evaporate the solvent.

Protocol for Cleavage with Side-Chain Deprotection: [10][13]

-

Swell the peptide-resin in DCM.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[10] TIS acts as a scavenger for reactive cationic species.[13]

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[10][13]

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving 2-CTC resin.

Table 1: Conditions for Loading the First Amino Acid

| Parameter | Condition 1 | Condition 2 |

| Amino Acid (eq.) | 1.0 - 1.2 | 0.6 - 1.2 |

| Base | DIEA | DIEA |

| Base (eq. to AA) | 2.0 | 4.0 |

| Solvent | DCM | DCM |

| Reaction Time | 1 - 4 hours | 30 - 120 minutes |

| Capping Agent | Methanol/DIEA/DCM | Methanol |

| Reference | [10] | [10] |

Table 2: Cleavage Cocktails for Peptide Release from 2-CTC Resin

| Cleavage Cocktail | Composition | Conditions | Application | Reference |

| 1-5% TFA in DCM | 1-5% TFA, 95-99% DCM | Room Temp, 30 min | Cleavage of fully protected peptides | [10] |

| Acetic acid/TFE/DCM | 1:1:8 (v/v/v) | Room Temp, 30 min | Mild cleavage of protected peptides | [12][14] |

| HFIP/DCM | 1:4 (v/v) | Room Temp, 15-60 min | Fast cleavage of protected peptides | [11] |

| 95% TFA, 2.5% TIS, 2.5% H₂O | 95:2.5:2.5 (v/v/v) | Room Temp, 2-4 hours | Cleavage with side-chain deprotection | [10][13] |

Experimental Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis using 2-CTC resin.

Conclusion

This compound protecting group chemistry offers a powerful and refined approach for the synthesis of complex organic molecules and peptides. Its key advantages, including exceptionally mild cleavage conditions and the suppression of common side reactions, make it an indispensable tool for researchers in both academic and industrial settings. By understanding the core principles and employing the detailed protocols outlined in this guide, scientists can leverage the full potential of 2-CTC chemistry to advance their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A new reagent for the cleavage of fully protected peptides synthesised on this compound resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. This compound resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jacsdirectory.com [jacsdirectory.com]

- 14. peptide.com [peptide.com]

A Technical Guide to 2-Chlorotrityl Chloride (2-CTC) Resin: Discovery, Development, and Application

Audience: Researchers, scientists, and drug development professionals.

This in-depth guide provides a comprehensive overview of 2-Chlorotrityl Chloride (2-CTC) resin, a cornerstone of modern solid-phase synthesis. We will explore its discovery, chemical properties, and detailed experimental protocols, offering a technical resource for its effective application in peptide synthesis and beyond.

Introduction: A Versatile Tool for Solid-Phase Synthesis

The this compound (2-CTC) resin is a polystyrene-based, acid-labile solid support introduced in the late 1980s by Barlos and his colleagues.[1] It has become an indispensable tool in Solid-Phase Peptide Synthesis (SPPS) and solid-phase organic synthesis.[1][2][3] Its development was a significant advancement, addressing key challenges in SPPS. The resin's primary advantages include the ability to anchor the first amino acid with minimal racemization and the suppression of diketopiperazine formation, a common side reaction, particularly with C-terminal proline residues.[2][4][5][6][7]

The key feature of 2-CTC resin is its extreme sensitivity to acid.[1] This allows for the cleavage of synthesized molecules under exceptionally mild acidic conditions, which preserves common acid-sensitive side-chain protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl).[2][5][8] This property makes it the resin of choice for preparing protected peptide fragments intended for use in convergent or fragment condensation synthesis strategies.[4][5]

Synthesis and Chemical Properties

The synthesis of 2-CTC resin can be efficiently achieved from 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene resin and 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048) (DCPB), which is readily obtained from 2-chlorobenzophenone.[4] This method avoids the use of organometallic reagents.[4][9] The process involves a Friedel-Crafts alkylation to form the 2-chlorotrityl alcohol (2-CTA) resin, followed by conversion to the final chloride form using a chlorinating agent like thionyl chloride (SOCl₂).[2][9]

The reaction of the resin with a nucleophile, such as the carboxylate of an N-protected amino acid, proceeds via the formation of a very stable 2-chlorotrityl cation, followed by the reaction between the cation and the nucleophile.[10] The steric bulk of the trityl group is a key feature, providing a hindered environment that minimizes unwanted side reactions during synthesis.[1][8]

Quantitative Data Summary

The physical and chemical properties of 2-CTC resin can vary between manufacturers and batches. The following tables summarize typical quantitative data.

Table 1: Typical Properties of Commercial 2-CTC Resins

| Property | Value Range | Description | References |

|---|---|---|---|

| Loading Capacity | 0.4 - 2.2 mmol/g | The amount of the first building block that can be attached per gram of resin. | [1][6][11][12][13] |

| Mesh Size | 100-200 or 200-400 | Particle size of the resin beads. Smaller mesh numbers indicate larger beads. | [1][6][12][14][15] |

| Cross-linking | 1% DVB | The percentage of divinylbenzene (DVB) used to cross-link the polystyrene chains. | [1][2][6][12][15] |

| Appearance | White to yellow beads | Visual characteristic of the resin. |[12] |

Table 2: Typical Conditions for Loading Fmoc-Amino Acids

| Parameter | Condition | Notes | References |

|---|---|---|---|

| Solvent | Dichloromethane (B109758) (DCM) | DCM and 1,2-dichloroethane (B1671644) (DCE) provide the highest esterification yields. | [10][16] |

| Base | N,N-Diisopropylethylamine (DIEA) | Typically 2.0 - 4.0 equivalents relative to the amino acid. | [10][17] |

| Amino Acid | 0.6 - 2.0 equivalents | Equivalents of Fmoc-amino acid relative to the resin's theoretical loading. | [10][16][17][18] |

| Reaction Time | 25 min - 4 hours | High yields can be achieved in as little as 25 minutes. Sterically hindered amino acids may require longer times. | [10][16][17] |

| Temperature | Room Temperature | The loading reaction is typically performed at ambient temperature. |[10][16] |

Table 3: Common Cleavage Conditions for 2-CTC Resins

| Reagent Cocktail | Time | Application | References |

|---|---|---|---|

| AcOH/TFE/DCM (1:1:8) | 15 - 60 min | Cleavage of protected peptides, preserving t-butyl type protecting groups. | [10][16][19][20] |

| 1-5% TFA in DCM | ~5 min (repeat) | Cleavage of protected peptides. Multiple short treatments are often used. | [1][7][21] |

| HFIP in DCM | Varies | Alternative mild condition for cleaving protected peptides. | [5][22] |

| 2% TFA in Anisole or 1,3-dimethoxybenzene | Varies | "Green" solvent alternatives to DCM for cleaving protected peptides. |[23][24] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing 2-CTC resin for solid-phase synthesis. Strict anhydrous and acid-free conditions are essential to prevent premature cleavage.[1]

If the resin is old or has been exposed to moisture, its loading capacity can decrease due to the hydrolysis of the chloride to a non-reactive alcohol.[7] The resin can be reactivated.

-

Preparation : Swell the 2-CTC resin in anhydrous Dichloromethane (DCM).

-

Reactivation : Add a solution of thionyl chloride (SOCl₂) in anhydrous DCM (e.g., 2% to 25% v/v) to the resin suspension.[7][25]

-

Reaction : Agitate the mixture at room temperature for a short period (e.g., 5 minutes for 25% SOCl₂).[7][25]

-

Washing : Filter the resin and wash thoroughly with anhydrous DCM.[17]

-

Drying : Dry the reactivated resin under vacuum before proceeding.[17]

This protocol describes the attachment of the first N-Fmoc protected amino acid.

-

Swelling : Swell the 2-CTC resin (e.g., 1 g) in anhydrous DCM (10 mL/g) in a reaction vessel for 30-60 minutes under an inert atmosphere.[14][17][18][26]

-

Amino Acid Solution : In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to resin loading) in anhydrous DCM. If solubility is an issue, a minimum amount of DMF can be added.[17][18]

-

Coupling : Add the amino acid solution to the swollen resin. Subsequently, add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the mixture.[17][18]

-

Reaction : Agitate the suspension at room temperature for 1-4 hours.[17]

-

Capping : To cap any unreacted chlorotrityl sites, add a small amount of methanol (B129727) (e.g., 1 mL per gram of resin) and agitate for an additional 15-30 minutes.[13][15][18]

-

Washing : Filter the resin and wash it sequentially with DCM, DMF, and finally methanol (e.g., 3 times with each solvent).[14][17]

-

Drying : Dry the loaded resin under vacuum. The loading level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample with 20% piperidine (B6355638) in DMF.[18]

This procedure allows for the release of the peptide while keeping acid-labile side-chain protecting groups intact.

-

Preparation : Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM in a 1:1:8 ratio by volume (approximately 20 mL per gram of resin).[10][16][19]

-

Suspension : Suspend the peptide-resin in half of this mixture and allow it to stand at room temperature for 30-60 minutes.[10][16][19]

-

Filtration : Filter the resin and wash it with the remaining cleavage mixture.[19]

-

Collection : Combine the filtrates.

-

Isolation : Concentrate the combined filtrates under reduced pressure to remove the volatile solvents.

-

Precipitation : Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[19]

-

Final Product : Filter the precipitate using a fine sintered glass funnel and wash the crude peptide with additional cold ether.[19]

Key Applications and Advantages

The primary application of 2-CTC resin is in Fmoc-based SPPS for the synthesis of C-terminal free acids.[22] Its key advantages make it superior to other resins for specific applications:

-

Mild Cleavage : Allows for the synthesis of fully protected peptide fragments, a critical step in convergent synthesis strategies for producing large proteins.[4][5][8]

-

Suppression of Racemization : The loading of the first amino acid occurs with little to no racemization.[2][5][6]

-

Inhibition of Diketopiperazine (DKP) Formation : The steric hindrance of the 2-chlorotrityl group effectively minimizes the formation of DKP, a common side reaction that truncates peptide chains, especially when proline is the second residue.[1][2][6][7][8]

-

Versatility : Beyond peptides, the resin is used to immobilize a variety of organic molecules containing carboxylic acids, alcohols, phenols, and amines for use in solid-phase organic synthesis.[5][27][28]

Conclusion

The discovery and development of this compound resin marked a significant milestone in solid-phase synthesis. Its unique acid lability, coupled with its ability to minimize common side reactions, provides chemists with a robust and versatile platform for the synthesis of complex peptides and organic molecules. By understanding its properties and employing optimized, detailed protocols, researchers can fully leverage the power of this exceptional solid support to advance their work in drug discovery and chemical biology.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. Basic Concepts of Using Solid Phase Synthesis to Build Small Organic Molecules Using 2‐Chlorotrityl Chloride Resin (2015) | Blake Bonkowski [scispace.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 11. High-Purity Peptide Resins | pepresin [pepresin.com]

- 12. chemimpex.com [chemimpex.com]

- 13. CN101838355A - Preparation method of 2-chloro trityl chloride resin - Google Patents [patents.google.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. jacsdirectory.com [jacsdirectory.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. peptideweb.com [peptideweb.com]

- 19. peptide.com [peptide.com]

- 20. This compound resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. investigacion.unirioja.es [investigacion.unirioja.es]

- 23. Cleaving protected peptides from this compound resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. chem.uci.edu [chem.uci.edu]

- 27. The 2-chlorotrityl resin: a worthy addition to the medicinal chemist's toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Acid Lability of 2-Chlorotrityl Chloride Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid lability of 2-Chlorotrityl chloride (2-CTC) resin, a versatile solid support widely used in solid-phase peptide synthesis (SPPS) and organic synthesis. Its popularity stems from the ability to cleave synthesized compounds under exceptionally mild acidic conditions, preserving acid-sensitive protecting groups on the molecule of interest.[1][2][3]

Core Concepts of 2-CTC Resin Chemistry

This compound resin is a polystyrene-based resin functionalized with a this compound moiety. The key to its utility lies in the stability of the bond formed between the resin and the attached molecule, typically through a carboxylic acid. This linkage is stable to a variety of reagents used in synthesis but is readily cleaved by weak acids.[2][3]

The presence of the chlorine atom on one of the phenyl rings of the trityl group significantly increases the acid lability of the linkage compared to the unsubstituted trityl resin.[3] This enhanced lability allows for the release of the synthesized product under conditions that leave many common protecting groups, such as tert-butyl (tBu) and Boc, intact.[1][4][5] The steric bulk of the trityl group also serves to minimize side reactions like diketopiperazine formation.[1][3][5]

The cleavage mechanism involves the protonation of the ester linkage followed by the formation of a stable 2-chlorotrityl cation, which is resonance-stabilized. This cation is then quenched by a scavenger or the solvent.

Factors Influencing Acid Lability and Cleavage Efficiency

Several factors can influence the efficiency of cleavage from 2-CTC resin:

-

Acid Strength and Concentration: The rate of cleavage is directly proportional to the strength and concentration of the acid used. Very mild conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), are often sufficient for complete cleavage.[3][6]

-

Solvent: The choice of solvent can affect the swelling of the resin beads and the solubility of the reagents and products.[7] Dichloromethane (DCM) is a commonly used solvent due to its excellent swelling properties for polystyrene-based resins.[2][4][8] However, greener alternatives like anisole (B1667542) and 1,3-dimethoxybenzene (B93181) are being explored.[9][10][11]

-

Reaction Time and Temperature: Cleavage is typically rapid at room temperature, often completing within 15 to 60 minutes.[4][12]

-

Moisture: 2-CTC resin is highly sensitive to moisture, which can hydrolyze the active chlorotrityl group to the inactive alcohol form, thereby reducing the loading capacity.[13][14] Proper storage and handling under anhydrous conditions are crucial.

Data Presentation: Quantitative Analysis of Cleavage Conditions

The following tables summarize quantitative data on the cleavage of molecules from 2-CTC resin under various acidic conditions.

Table 1: Cleavage of Peptides from 2-CTC Resin with Different Acid Cocktails

| Cleavage Cocktail | Composition (v/v) | Time | Temperature | Outcome | Reference |

| TFA in DCM | 1-5% | 30 min | Room Temp. | Cleavage of fully protected peptides | [8] |

| Acetic acid/TFE/DCM | 1:1:8 | 30 min | Room Temp. | Mild cleavage of protected peptides | [8][15] |

| Acetic acid/TFE/DCM | Not specified | 15-60 min | Room Temp. | Quantitative cleavage, t-butyl groups unaffected | [4][12] |

| HFIP/DCM | 1:4 (20% HFIP) | 15-60 min | Room Temp. | Fast and effective cleavage of protected peptides | [8][16][17] |

| TFA in Anisole | 2% | Not specified | Not specified | Optimal for cleavage of protected peptides | [9][10] |

| TFA in 1,3-dimethoxybenzene | 2% | Not specified | Not specified | Optimal for cleavage of protected peptides | [9][10] |

| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | Room Temp. | Cleavage with side-chain deprotection | [8] |

TFA: Trifluoroacetic acid; DCM: Dichloromethane; TFE: Trifluoroethanol; HFIP: Hexafluoroisopropanol; TIS: Triisopropylsilane (B1312306)

Experimental Protocols

Below are detailed methodologies for key experiments involving cleavage from 2-CTC resin.

Protocol 1: Cleavage of Fully Protected Peptides using Acetic Acid/TFE/DCM

This protocol is suitable for obtaining protected peptide fragments where acid-labile side-chain protecting groups need to remain intact.[15]

-

Preparation of Cleavage Solution: Prepare a mixture of acetic acid, 2,2,2-trifluoroethanol (B45653) (TFE), and dichloromethane (DCM) in a volume ratio of 1:1:8. Prepare approximately 20 mL of the solution per gram of resin.[15]

-

Resin Suspension: Suspend the peptide-bound resin in half of the prepared cleavage mixture.

-

Incubation: Allow the suspension to stand at room temperature for 30 minutes with occasional swirling.[15]

-

Filtration and Washing: Filter the resin and wash it with the remaining half of the cleavage mixture.[15]

-

Product Isolation: Combine the filtrates and concentrate them under reduced pressure to remove the DCM.[15]

-

Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[15]

-

Final Product: Collect the precipitated peptide by filtration through a fine sintered glass funnel and wash it with cold ether.[15]

Protocol 2: Fast Cleavage of Protected Peptides using HFIP/DCM

This method offers a rapid cleavage of protected peptide fragments.[16][17]

-

Preparation of Cleavage Solution: Prepare a 20% solution of hexafluoroisopropanol (HFIP) in dichloromethane (DCM) (1:4 v/v).[16][17]

-

Cleavage Reaction: Add the cleavage solution to the dry peptide-resin and allow the mixture to stand at room temperature for 15-60 minutes.

-

Filtration: Filter the resin and collect the filtrate.

-

Washing: Wash the resin multiple times with the cleavage solution or DCM and combine the filtrates.

-

Solvent Evaporation: Evaporate the solvent from the combined filtrate under reduced pressure to obtain the protected peptide.

Protocol 3: Cleavage with Concurrent Side-Chain Deprotection using strong TFA

This protocol is used when the final product is the fully deprotected peptide.

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from the synthesis and dry it under vacuum.[18]

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours.

-

Filtration: Filter the resin and wash it with fresh TFA.

-

Precipitation: Combine the filtrates and add a large volume of cold diethyl ether to precipitate the deprotected peptide.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide pellet under vacuum.

Mandatory Visualizations

The following diagrams illustrate key aspects of 2-CTC resin chemistry and experimental workflows.

Caption: Chemical structure of this compound resin.

Caption: Acid-catalyzed cleavage mechanism from 2-CTC resin.

Caption: Experimental workflow for cleavage of protected peptides.

References

- 1. peptide.com [peptide.com]

- 2. appliedpolytech.com [appliedpolytech.com]

- 3. chempep.com [chempep.com]

- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. researchgate.net [researchgate.net]

- 7. jacsdirectory.com [jacsdirectory.com]

- 8. benchchem.com [benchchem.com]

- 9. Cleaving protected peptides from this compound resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Cleaving protected peptides from this compound resin: Moving away from dichloromethane - ACS Green Chemistry [gcande.digitellinc.com]

- 12. This compound resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

A Novice Researcher's Guide to Solid-Phase Peptide Synthesis Using 2-Chlorotrityl Chloride Resin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chlorotrityl chloride (2-CTC) resin, a versatile solid support for solid-phase peptide synthesis (SPPS). Tailored for novice researchers, this document details the core principles, experimental protocols, and key advantages of using 2-CTC resin, facilitating the successful synthesis of peptides.

Introduction to this compound (2-CTC) Resin

This compound (2-CTC) resin is a highly acid-labile polystyrene-based resin widely employed in Fmoc-based solid-phase peptide synthesis.[1] Its primary advantage lies in the mild conditions required for cleavage, which allows for the synthesis of fully protected peptide fragments.[2][3] These protected fragments are valuable building blocks for convergent peptide synthesis, where large peptides are assembled by coupling smaller, protected segments.[2]

The bulky 2-chlorotrityl group provides steric hindrance that minimizes racemization of the first attached amino acid and reduces the formation of diketopiperazine, a common side reaction, particularly with C-terminal proline residues.[3][4] This leads to higher purity and yield of the target peptide.[4]

Properties and Advantages of 2-CTC Resin

The selection of a solid support is critical for the success of peptide synthesis. 2-CTC resin offers several distinct advantages over other commonly used resins like Wang or Rink Amide resin.

Key Advantages:

-

Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, such as with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or a mixture of acetic acid/trifluoroethanol (TFE)/DCM.[5][6] This preserves acid-sensitive side-chain protecting groups (e.g., Boc, tBu), which is crucial for the synthesis of protected peptide fragments.[4][7]

-

Suppression of Racemization: The sterically hindered nature of the trityl linker minimizes the risk of racemization at the C-terminal amino acid during its attachment to the resin.[3][8]

-

Inhibition of Diketopiperazine Formation: The bulky linker also effectively prevents the formation of diketopiperazine, a common side reaction that can lead to chain termination and purification challenges.[3][4]

-

Versatility: 2-CTC resin is suitable for the synthesis of both C-terminal free acids and protected peptide fragments, making it a versatile tool for various peptide synthesis strategies.[4]

Data Presentation: Comparison of Common Resins in Fmoc SPPS

| Feature | This compound (2-CTC) Resin | Wang Resin | Rink Amide Resin |

| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |

| Cleavage Conditions | Very Mild Acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5][6] | Strong Acid (e.g., 95% TFA)[2] | Strong Acid (e.g., 95% TFA)[2] |

| Side-Chain Protection on Cleavage | Preserved[2] | Cleaved | Cleaved |

| Key Advantage | Synthesis of protected peptide fragments, suppression of racemization and diketopiperazine formation.[2][3][4] | Robust and widely used for standard peptide acids.[2] | Direct synthesis of peptide amides.[2] |

| Potential Drawback | Potential for premature cleavage during synthesis if not handled carefully.[2] | Risk of racemization of the first amino acid.[2] | Can lead to side reactions with certain amino acids.[2] |

Experimental Protocols

This section provides detailed methodologies for the key steps in peptide synthesis using 2-CTC resin.

Resin Swelling and Activation

Proper swelling of the resin is crucial for exposing the reactive sites.[9] Due to its sensitivity to moisture, which can deactivate the chloride functional groups to non-reactive hydroxyl groups, 2-CTC resin may require activation before use, especially if it has been stored for an extended period.[1]

Resin Swelling Protocol:

-

Place the desired amount of 2-CTC resin in a reaction vessel.

-

Add anhydrous Dichloromethane (DCM) (approx. 10-15 mL per gram of resin).[9]

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

Resin Activation Protocol (if necessary):

Caution: Thionyl chloride (SOCl₂) is a corrosive and hazardous reagent. Handle it with extreme care in a well-ventilated fume hood.

-

Swell the 2-CTC resin in anhydrous DCM as described above.

-

Prepare a solution of 2% to 25% thionyl chloride in anhydrous DCM.[1][10] A 2% solution can provide up to 44% activation, suitable for longer peptides, while a 25% solution can achieve up to 80% activation in just 5 minutes.[1][10]

-

Add the thionyl chloride solution to the swollen resin and agitate for the desired time (e.g., 5 minutes for 25% SOCl₂).[1]

-

Filter the resin and wash it thoroughly with anhydrous DCM (3 x 10 mL) to remove excess reagent.[9]

-

Proceed immediately to the first amino acid loading step.

Attachment of the First Fmoc-Amino Acid

The first amino acid is attached to the resin via an ester linkage. The following protocol is a general guideline.

Protocol:

-

Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.[9]

-

In a separate flask, dissolve the Fmoc-amino acid (0.6 to 2.0 equivalents relative to the resin loading) in anhydrous DCM.[7][9] If the amino acid has poor solubility in DCM, a minimal amount of anhydrous N,N-Dimethylformamide (DMF) can be added to aid dissolution.[11]

-

Add the amino acid solution to the swollen resin.

-

Add N,N-Diisopropylethylamine (DIEA) (2.0 to 4.0 equivalents relative to the amino acid) to the reaction mixture.[9][12]

-

Agitate the mixture at room temperature for 30 minutes to 4 hours.[9][11] Reaction times can be extended for sterically hindered amino acids.[9]

-

To cap any remaining unreacted chlorotrityl groups, add methanol (B129727) (0.8 mL per gram of resin) and continue to agitate for 15-30 minutes.[11][12]

-

Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally with methanol (3x).[9]

-

Dry the resin under vacuum to a constant weight.

Diagram: Workflow for Loading the First Amino Acid onto 2-CTC Resin

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Quantification of Resin Loading (Fmoc-Release Method)

It is essential to determine the substitution level (loading) of the resin after attaching the first amino acid. The most common method involves cleaving the Fmoc protecting group with a known base and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

Protocol:

-

Accurately weigh a small amount of the dry Fmoc-loaded resin (e.g., 5-10 mg) into a small vessel.[9]

-

Add a known volume of 20% piperidine (B6355638) in DMF (e.g., 1 mL).[9]

-

Agitate the mixture for 30 minutes to 1 hour to ensure complete cleavage of the Fmoc group.[9][11]

-

Dilute a known aliquot of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer (typically below 1.5).[9]

-

Measure the absorbance of the solution at 278 nm or 301 nm against a blank of 20% piperidine in DMF.

-

Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Weight of resin (mg) × Molar absorptivity) (Molar absorptivity (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm).

Peptide Chain Elongation

Peptide chain elongation involves iterative cycles of Fmoc deprotection and amino acid coupling.

Diagram: Solid-Phase Peptide Synthesis Cycle

References

- 1. Improving this compound (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. This compound resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. peptideweb.com [peptideweb.com]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to 2-Chlorotrityl Chloride Solid Support

For researchers, scientists, and professionals in the field of drug development, the choice of solid support is a critical determinant of success in solid-phase peptide synthesis (SPPS). Among the myriad of options available, the 2-Chlorotrityl chloride (2-CTC) resin has established itself as a versatile and highly favored support, particularly for the synthesis of protected peptide fragments and complex peptides. Its unique combination of high loading capacity and exceptionally mild cleavage conditions makes it an indispensable tool in the synthesis of sensitive and modified peptides.

The 2-CTC resin is a polystyrene-based support functionalized with a this compound group.[1] This functionalization is the key to its advantageous properties. The steric bulk of the trityl group effectively minimizes common side reactions such as diketopiperazine formation, a notorious challenge in SPPS, especially with C-terminal proline residues.[2][3] Furthermore, the presence of the chlorine atom at the 2-position of one of the phenyl rings enhances the acid lability of the bond between the peptide and the resin, allowing for cleavage under remarkably gentle conditions.[1] This feature is paramount for the synthesis of peptides containing acid-sensitive moieties and for the preparation of fully protected peptide fragments suitable for convergent synthesis strategies.[1][2]

Core Features and Quantitative Data

The utility of 2-CTC resin is underpinned by a set of well-defined physicochemical properties. These parameters are crucial for designing and optimizing peptide synthesis protocols. A summary of these key quantitative features is presented below for easy comparison.

| Property | Typical Value(s) | Significance in SPPS |

| Loading Capacity | 0.4 - 2.2 mmol/g | Determines the amount of the first amino acid that can be attached to the resin, directly impacting the overall yield of the synthesized peptide.[1][4] |

| Mesh Size | 100-200 mesh (75-150 µm), 200-400 mesh (37-75 µm) | Influences reaction kinetics; smaller bead sizes (higher mesh number) offer a larger surface area, potentially leading to faster reactions.[5] |

| Cross-linking | 1% or 2% Divinylbenzene (DVB) | Affects the swelling properties and mechanical stability of the resin beads. 1% DVB is common, offering a good balance.[1][5] |

| Swelling Volume | 4-6 times its original volume (for 1% DVB in DCM) | Adequate swelling is essential to expose the reactive sites within the resin beads, ensuring efficient coupling reactions.[5][6] |

| Cleavage Conditions | 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Acetic acid/Trifluoroethanol/DCM mixtures | Enables the release of the peptide from the resin while keeping acid-labile side-chain protecting groups intact.[1][7] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using this compound resin.